N-(4-acetylphenyl)cyclopropanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-acetylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMGDXLBDAVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of the Cyclopropanecarboxamide Core in Organic and Medicinal Chemistry
The cyclopropanecarboxamide (B1202528) core is a well-established and valuable scaffold in the fields of organic and medicinal chemistry. The presence of the three-membered cyclopropane (B1198618) ring imparts a unique set of properties to molecules that contain it.
The rigid and strained nature of the cyclopropane ring provides a level of conformational constraint that is highly sought after in drug design. nih.gov This rigidity can help to lock a molecule into a specific three-dimensional orientation, which can lead to more selective and potent interactions with biological targets. Furthermore, the cyclopropane ring is known to enhance the metabolic stability of drug candidates. Its compact and sterically hindered nature can protect adjacent chemical bonds from enzymatic degradation, leading to improved pharmacokinetic profiles.
The cyclopropanecarboxamide moiety itself is a key feature in a variety of biologically active compounds. Derivatives of cyclopropanecarboxamide have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The amide linkage provides a site for hydrogen bonding, which can be crucial for molecular recognition at receptor binding sites.
Below is a table summarizing the key properties of the cyclopropanecarboxamide core:
| Property | Significance in Chemical Research |
| Conformational Rigidity | Enforces a specific three-dimensional structure, leading to enhanced selectivity and potency of bioactive molecules. |
| Metabolic Stability | Protects adjacent functional groups from enzymatic degradation, improving the pharmacokinetic profile of drug candidates. |
| Biological Activity | The core structure is present in numerous compounds with diverse pharmacological effects, including anti-inflammatory and antimicrobial activities. |
| Hydrogen Bonding Capability | The amide group can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. |
The Acetylphenyl Moiety: a Functional Group for Chemical Transformation and Biological Modulation
The acetylphenyl moiety, and specifically the 4-acetylphenyl group present in N-(4-acetylphenyl)cyclopropanecarboxamide, is another key structural feature that contributes to the compound's significance. The acetyl group is a versatile functional handle that can be readily modified through a variety of chemical reactions, making it an excellent starting point for the synthesis of more complex molecules.
The carbonyl group of the acetyl moiety can undergo a wide range of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or oxime. These transformations allow for the introduction of diverse functional groups and the construction of various heterocyclic ring systems. For instance, the acetyl group can serve as a precursor for the synthesis of chalcones, which are known to possess a broad spectrum of biological activities.
From a biological perspective, the acetylphenyl group can act as a pharmacophore, which is the part of a molecule that is responsible for its biological activity. The presence and position of the acetyl group can significantly influence the pharmacological properties of a compound. For example, the acetylation of phenolic compounds has been shown to modulate their antithrombotic activity. nih.gov Furthermore, the acetylphenyl moiety has been incorporated into molecules with anticancer and other therapeutic properties.
The following table details the importance of the acetylphenyl moiety:
| Aspect | Role in Chemical Research |
| Chemical Reactivity | The acetyl group serves as a versatile functional group for a wide array of chemical transformations, enabling the synthesis of diverse derivatives. |
| Pharmacological Influence | The acetylphenyl moiety can act as a pharmacophore, influencing the biological activity of a molecule, including its antithrombotic and anticancer properties. |
| Synthetic Precursor | It is a valuable starting point for the synthesis of various heterocyclic compounds and other complex molecular architectures. |
N 4 Acetylphenyl Cyclopropanecarboxamide As a Versatile Synthon for Derivative Synthesis
Direct Synthesis Approaches
Direct synthesis of the target compound typically involves the acylation of an amine. The most conventional route is the reaction between 4-aminoacetophenone and cyclopropanecarbonyl chloride. However, modern organic synthesis offers alternative strategies for amide bond formation.
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for forming various bonds. Iodo(III)amidation, specifically the Ritter-type reaction, facilitates the difunctionalization of alkynes with a trivalent iodine electrophile and a nitrile to produce β-iodanyl enamides. rsc.orgresearchgate.netchemrxiv.org This reaction represents a modern method for creating amide functionalities. rsc.org Mediated by reagents like benziodoxole triflate (BXT), this transformation is applicable to a range of internal alkynes and nitriles. rsc.orgresearchgate.netchemrxiv.org
However, this specific methodology is primarily used for the stereoselective synthesis of multisubstituted enamides from alkyne precursors. rsc.org Its direct application to construct the saturated cyclopropanecarboxamide scaffold of this compound, which lacks an alkyne or alkene precursor for such a reaction, is not established in the current literature. The utility of iodo(III) chemistry in this context remains a conceptual area for potential future synthetic exploration rather than a documented pathway.
Precursor Role in Multi-Step Syntheses
The structural components of this compound can be involved in various other chemical transformations, positioning the molecule or its precursors within the framework of multi-step synthetic sequences.
The N-(4-acetylphenyl) moiety contains a reactive acetyl group. Acetyl-substituted aromatic compounds, such as 4-aminoacetophenone (a direct precursor to the target molecule), are common starting materials for the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govnih.gov
While this compound itself is not an intermediate of a Claisen-Schmidt condensation, its acetyl group has the potential to undergo such a reaction. For instance, studies have shown that related N-(4-acetylphenyl) compounds can react with various aromatic aldehydes under Claisen-Schmidt conditions. researchgate.netresearchgate.net This highlights a potential pathway where the core this compound structure could be further functionalized at the acetyl group, or where a chalcone derived from a precursor like 4-aminoacetophenone could be part of a longer, divergent synthetic route. The primary synthesis of the target compound, however, focuses on the amidation of the amino group, a reaction separate from the condensation chemistry of the acetyl group.
Reaction Condition Optimization and Catalysis
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions, including the catalytic system and the solvent.
The formation of the amide bond between 4-aminoacetophenone and an activated cyclopropanecarboxylic acid derivative (like cyclopropanecarbonyl chloride) is technically a condensation reaction that releases a small molecule (HCl). This process necessitates a base to act as a scavenger for the acid byproduct, driving the reaction to completion. Tertiary amines such as pyridine (B92270) or triethylamine (B128534) are commonly employed for this purpose in aprotic solvents. researchgate.net
In the context of related cyclopropanation and amidation reactions, various bases have been shown to be effective. For the synthesis of other cyclopropane (B1198618) carboxamides, bases like sodium hydroxide (B78521) (NaOH) have been utilized, often in phase-transfer catalysis systems. nih.gov The choice of base is critical; for instance, in the synthesis of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide, the organic base N,N-diisopropylethylamine (DIPEA) was found to be superior to triethylamine (Et3N). nih.gov
| Reaction Type | Base | Typical Substrates | Purpose of Base | Reference |
|---|---|---|---|---|
| Sulfonamide Synthesis | Pyridine | 4-aminoacetophenone & 4-chlorobenzenesulfonyl chloride | HCl Scavenger | researchgate.net |
| Cyclopropanation | NaOH | 2-phenyl acetonitrile (B52724) & 1,2-dibromoethane | Deprotonation | nih.gov |
| Amide Coupling | DIPEA | Carboxylic Acid & Amine | Proton Scavenger/Activation | nih.gov |
| Claisen-Schmidt Condensation | NaOH (solid) | Cycloalkanone & Benzaldehyde | Catalyst (Enolate Formation) | nih.gov |
The choice of solvent plays a crucial role in amide synthesis, influencing reagent solubility, reaction rate, and work-up procedures. For the acylation of amines, aprotic solvents are generally preferred to avoid side reactions with the acylating agent.
In the synthesis of related amide compounds, various solvents have been evaluated. Dichloromethane (DCM) is a common choice for reactions involving acyl chlorides, as seen in the synthesis of cyclopropanecarboxamide from cyclopropanecarbonyl chloride and ammonia. chemicalbook.com For acid-amine coupling reactions facilitated by reagents like HATU, dimethylformamide (DMF) has been shown to provide faster reaction times compared to tetrahydrofuran (B95107) (THF). nih.gov Studies on the synthesis of N-(4-acetylphenyl)-2-chloroacetamide and its derivatives have utilized solvents such as acetone (B3395972) and ethanol (B145695). researchgate.netresearchgate.net The selection of an appropriate solvent system is therefore a key parameter to optimize for achieving high yields and purity of this compound.
| Solvent | Reaction Type | Observation / Finding | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Amide Coupling (HATU) | Faster reaction times compared to THF. | nih.gov |
| Tetrahydrofuran (THF) | Amide Coupling (HATU) | Longer reaction times required for completion. | nih.gov |
| Dichloromethane (DCM) | Amidation with Acyl Chloride | Effective solvent for reaction of cyclopropanecarbonyl chloride. | chemicalbook.com |
| Acetone | Substitution/Amidation | Used for synthesis of N-(4-acetylphenyl)-2-chloroacetamide derivatives. | researchgate.net |
| Ethanol | Condensation | Used as a solvent for condensation of N-(4-acetylphenyl) derivatives. | researchgate.net |
Strategies for Enantioselective Synthesis (Applicability to Chiral Analogues)
While the synthesis of this compound itself does not inherently require enantioselective control, the methodologies for creating chiral cyclopropane rings are crucial for the development of chiral analogues. These analogues are of significant interest in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. The strategies for achieving enantioselectivity in cyclopropanation reactions are diverse, primarily involving the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
One prominent strategy involves the asymmetric cyclopropanation of olefins catalyzed by transition metals complexed with chiral ligands. A notable example is the use of cobalt(II) complexes with chiral porphyrin-like ligands. These catalysts have been shown to be effective in the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding enantioenriched cyclopropane succinimidyl esters. organic-chemistry.org These esters are versatile building blocks that can then be reacted with a wide range of amines, such as 4-aminoacetophenone, to form the desired chiral cyclopropyl (B3062369) carboxamides, with the reaction proceeding while retaining the stereochemical integrity of the cyclopropane ring. organic-chemistry.org This two-step process offers a viable route to optically active derivatives of this compound. organic-chemistry.org
Another powerful approach utilizes chiral-at-metal rhodium(III) complexes. These catalysts have demonstrated high efficiency in mediating the enantioselective [2+1] cyclization of vinyl sulfoxonium ylides or the reaction of sulfoxonium ylides with α,β-unsaturated esters. nih.govorganic-chemistry.org These methods can produce a variety of optically pure 1,2,3-trisubstituted cyclopropanes with excellent yields, high diastereomeric ratios (dr > 20:1), and impressive enantiomeric excesses (ee up to 99%). organic-chemistry.org The resulting chiral cyclopropane core can then be further functionalized to yield the target amide. The high degree of stereoselectivity is often attributed to the specific coordination between the chiral rhodium catalyst and the substrates. organic-chemistry.org
The use of chiral auxiliaries represents another classic and effective strategy. A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of the cyclopropanation step. After the chiral cyclopropane ring is formed, the auxiliary is removed. For instance, a three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by cyclopropanation and a retro-aldol reaction, can be employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org These aldehydes can then be converted to the corresponding carboxamides.
Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of cyclopropanes. researchgate.net Chiral bifunctional organocatalysts can be used to activate the substrates and control the facial selectivity of the cyclopropanation reaction, providing an alternative to metal-based catalysts.
These methodologies, summarized in the table below, provide a robust toolkit for accessing chiral analogues of this compound, enabling the exploration of structure-activity relationships in various biological contexts.
Table 1: Overview of Enantioselective Synthesis Strategies for Chiral Cyclopropane Carboxamide Analogues
| Strategy | Catalyst/Auxiliary Type | Key Features | Potential Applicability |
|---|---|---|---|
| Metal-Catalyzed Cyclopropanation | Chiral Cobalt(II) Complexes | High diastereo- and enantioselectivity with diazoacetates. organic-chemistry.org | Synthesis of enantioenriched cyclopropylamine (B47189) precursors. |
| Chiral-at-Metal Rhodium(III) Complexes | Excellent for 1,2,3-trisubstituted cyclopropanes; high ee and dr. nih.govorganic-chemistry.org | Access to complex and highly substituted chiral analogues. | |
| Chiral Auxiliary-Mediated Synthesis | Removable Chiral Groups | Covalent attachment to guide stereochemistry. | Step-wise synthesis allowing for purification of intermediates. |
| Organocatalysis | Chiral Bifunctional Molecules | Metal-free approach. researchgate.net | Environmentally benign synthesis of chiral cyclopropanes. |
Purification and Isolation Protocols
The purification and isolation of this compound are critical steps to ensure the final product's purity, which is essential for its subsequent use and characterization. The primary methods employed are recrystallization and chromatographic separation.
Recrystallization Techniques
Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle of this technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, the selection of an appropriate solvent system is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities would either be insoluble at high temperatures or remain soluble at low temperatures.
Common solvents that could be screened for the recrystallization of this compound, based on its structure (an aromatic amide), include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with water or hexanes. The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound. The impurities are ideally left behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried thoroughly.
Chromatographic Separation Methods (e.g., Flash Chromatography)
When recrystallization does not provide adequate purity, or for the separation of reaction byproducts with similar solubility profiles, chromatographic techniques are employed. Flash chromatography is a rapid form of column chromatography that is particularly useful for preparative scale purification.
In this method, the crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid stationary phase, typically silica (B1680970) gel, packed into a column. A solvent system (the mobile phase) is then passed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.
The choice of the mobile phase is crucial for effective separation and is typically determined by thin-layer chromatography (TLC) analysis. For a compound like this compound, a common mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane. By gradually increasing the polarity of the mobile phase (gradient elution), the components are eluted from the column in order of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions by evaporation under reduced pressure to yield the purified this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-aminoacetophenone |
| succinimidyl diazoacetate |
| cyclopropane carboxaldehydes |
| ethanol |
| methanol |
| ethyl acetate |
| hexanes |
| heptane |
Synthesis of Chalcone Analogues
Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent intermediates in the synthesis of many heterocyclic compounds. nih.gov The core structure of this compound contains a methyl ketone that is readily transformed into a chalcone backbone.
The primary method for synthesizing chalcone analogues from this compound is the Claisen-Schmidt condensation. wikipedia.orgnih.gov This base-catalyzed reaction involves the condensation of the methyl ketone on the this compound with a variety of aromatic aldehydes that lack α-hydrogens. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. nih.govyoutube.com The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone. chemrevlett.com
The diversity of the resulting chalcones can be readily achieved by varying the substituents on the aromatic aldehyde. This allows for the introduction of a wide range of functional groups and steric properties into the final molecule. Quantitative yields have been reported for Claisen-Schmidt reactions conducted under solvent-free conditions, for instance, by grinding the reactants with solid NaOH. wikipedia.orgnih.govresearchgate.net
Table 1: Examples of Aromatic Aldehydes for Chalcone Synthesis This is an interactive table. Select different aldehydes to see the corresponding chalcone derivative.
| Aromatic Aldehyde | Resulting Chalcone Structure (Core) |
|---|---|
| Benzaldehyde | (E)-N-(4-(3-phenylacryloyl)phenyl)cyclopropanecarboxamide |
| 4-Methoxybenzaldehyde | (E)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)cyclopropanecarboxamide |
| 4-Chlorobenzaldehyde | (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)cyclopropanecarboxamide |
| 3-Nitrobenzaldehyde | (E)-N-(4-(3-(3-nitrophenyl)acryloyl)phenyl)cyclopropanecarboxamide |
Cyclization Reactions to Form Heterocyclic Scaffolds
The α,β-unsaturated carbonyl system of the chalcone analogues is an excellent electrophile, making it a prime substrate for cyclization reactions with various nucleophiles to form a range of heterocyclic scaffolds. nveo.org
Pyrazoline derivatives can be synthesized from the chalcone analogues of this compound through a cyclization reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). dergipark.org.trthepharmajournal.com The reaction is typically conducted in a suitable solvent such as ethanol or acetic acid, which can also act as a catalyst. dergipark.org.trjocpr.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to form the five-membered dihydropyrazole ring, commonly known as a pyrazoline. dergipark.org.trrdd.edu.iq The use of substituted hydrazines, such as phenylhydrazine, leads to N-substituted pyrazoline derivatives. jocpr.com
Table 2: Synthesis of Pyrazoline Derivatives
| Chalcone Precursor (R group from Aldehyde) | Reagent | Resulting Pyrazoline Derivative (Core) |
|---|---|---|
| Phenyl | Hydrazine Hydrate | N-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide |
| 4-Methoxyphenyl | Hydrazine Hydrate | N-(4-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide |
Isoxazole (B147169) derivatives are synthesized by the reaction of chalcone precursors with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate or potassium hydroxide. rasayanjournal.co.innih.gov The reaction involves the nucleophilic addition of hydroxylamine to the double bond of the chalcone, followed by intramolecular cyclization and dehydration to yield the five-membered isoxazole ring. rasayanjournal.co.in This transformation converts the propenone bridge of the chalcone into a stable aromatic heterocyclic system. The reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing better yields in shorter reaction times. nveo.org
Table 3: Synthesis of Isoxazole Derivatives
| Chalcone Precursor (R group from Aldehyde) | Reagent | Resulting Isoxazole Derivative (Core) |
|---|---|---|
| Phenyl | Hydroxylamine HCl, Base | N-(4-(5-phenylisoxazol-3-yl)phenyl)cyclopropanecarboxamide |
| 4-Methoxyphenyl | Hydroxylamine HCl, Base | N-(4-(5-(4-methoxyphenyl)isoxazol-3-yl)phenyl)cyclopropanecarboxamide |
The synthesis of cyanopyridine (or nicotinonitrile) derivatives from the chalcone analogues represents another important diversification strategy. rasayanjournal.co.in This transformation is achieved by reacting the chalcone with malononitrile (B47326) (CH₂(CN)₂) in the presence of a catalyst, commonly ammonium (B1175870) acetate. rasayanjournal.co.inresearchgate.net The reaction proceeds through a series of steps initiated by a Michael addition of the malononitrile anion to the chalcone. This is followed by cyclization and subsequent oxidation or aromatization, which can occur in situ, to form the substituted 2-amino-3-cyanopyridine (B104079) scaffold. researchgate.netnih.gov This method provides access to highly functionalized pyridine rings attached to the core N-phenylcyclopropanecarboxamide structure.
Table 4: Synthesis of Cyanopyridine Derivatives
| Chalcone Precursor (R group from Aldehyde) | Reagents | Resulting Cyanopyridine Derivative (Core) |
|---|---|---|
| Phenyl | Malononitrile, Ammonium Acetate | N-(4-(2-amino-6-phenyl-4-cyanopyridin-4-yl)phenyl)cyclopropanecarboxamide |
| 4-Methoxyphenyl | Malononitrile, Ammonium Acetate | N-(4-(2-amino-6-(4-methoxyphenyl)-4-cyanopyridin-4-yl)phenyl)cyclopropanecarboxamide |
Exploration of Other Functional Group Transformations
Beyond the well-established chalcone-based routes, the this compound molecule possesses other functional groups amenable to transformation, offering further avenues for structural diversification. While specific literature on this exact compound is limited, standard organic transformations can be applied.
The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can be further functionalized, for example, through esterification. The amide functional group itself presents opportunities for modification. For instance, the N-H proton can be deprotonated with a strong base and the resulting anion can be alkylated to produce N-substituted amides. Electrophilic aromatic substitution on the phenyl ring is also a possibility, although the ring is moderately deactivated by the acetyl and amide groups. Lastly, the cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific catalytic or thermal conditions, providing access to different aliphatic chains. These potential transformations highlight the broad synthetic utility of the this compound scaffold for creating novel chemical entities. researchgate.net
Rational Design of Compound Libraries for Structure-Activity Relationship (SAR) Studies
The rational design of compound libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the chemical space around a lead compound to establish robust structure-activity relationships (SAR). For a molecule such as this compound, this process involves the methodical synthesis and biological evaluation of analogs to identify key structural features responsible for eliciting and modulating a specific biological response. The core scaffold presents three primary regions for diversification: the N-phenyl ring, the cyclopropane moiety, and the central carboxamide linker. By systematically modifying these regions, researchers can probe the electronic, steric, and hydrophobic requirements of the target binding site, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
The design of such libraries is often guided by initial screening hits or known binders for a particular biological target. The overarching goal is to understand how specific structural changes influence biological activity. For instance, in the development of orexin (B13118510) receptor antagonists based on a related N-aryl-2-phenylcyclopropanecarboxamide scaffold, a detailed exploration of SAR was crucial for improving binding affinity. nih.gov Similarly, SAR studies on various cyclopropane-containing compounds have been instrumental in developing potent enzyme inhibitors and receptor modulators. unl.ptnih.gov
Systematic Modification of the N-Phenyl Ring:
The N-phenyl ring, and specifically its para-acetyl substituent, is a critical area for modification to explore SAR. The acetyl group offers a versatile chemical handle for a wide range of derivatizations. Its ketone functionality can be modified to probe interactions with hydrogen bond donors or acceptors, while the methyl group can be altered to explore steric tolerance in the binding pocket.
A primary strategy involves modifying the electronic nature of the substituent at the para-position. Studies on other aromatic amides have shown that varying substituents from electron-donating to electron-withdrawing can have a profound impact on activity. For example, in a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives investigated as c-Met kinase inhibitors, the presence of electron-withdrawing groups on terminal phenyl rings was found to be beneficial for improving antitumor activities. nih.gov A library designed to probe these effects for this compound could include the analogs shown in the table below.
| Compound ID | R Group Modification (at para-position) | Rationale for Inclusion in SAR Library |
| A-1 | -COCH₃ (Parent Compound) | Baseline activity reference. |
| A-2 | -CH(OH)CH₃ | Introduction of a hydrogen bond donor/acceptor and a chiral center. |
| A-3 | -CH₂CH₃ | Removal of the polar carbonyl to probe hydrophobic interactions. |
| A-4 | -C(=NOH)CH₃ | Introduction of an oxime to alter electronics and hydrogen bonding capacity. |
| A-5 | -NH₂ | Strong electron-donating group to probe electronic sensitivity. |
| A-6 | -NO₂ | Strong electron-withdrawing group to probe electronic sensitivity. nih.gov |
| A-7 | -CN | Linear, electron-withdrawing group to explore steric and electronic effects. |
| A-8 | -SO₂CH₃ | Tetrahedral, polar, hydrogen bond accepting group. |
Diversification of the Cyclopropane Moiety:
A focused library could explore the impact of adding small alkyl or aryl groups at the C1 or C2 positions of the cyclopropane ring. The stereochemistry of these substituents would also be a critical parameter to investigate, as enantiomers or diastereomers often exhibit significantly different biological activities.
| Compound ID | Cyclopropane Ring Modification | Rationale for Inclusion in SAR Library |
| B-1 | Unsubstituted (Parent) | Baseline activity reference. |
| B-2 | 1-Methylcyclopropyl | Probes for steric tolerance at the C1 position. |
| B-3 | 2-Methylcyclopropyl (cis/trans) | Explores steric bulk and stereochemical preferences at the C2 position. |
| B-4 | 1-Phenylcyclopropyl | Introduces a large, hydrophobic group for potential π-stacking interactions. nih.gov |
| B-5 | 2,2-Dimethylcyclopropyl | Investigates gem-dimethyl effect on conformation and metabolic stability. |
| B-6 | 1-Trifluoromethylcyclopropyl | Introduces a potent electron-withdrawing group to alter acidity of nearby protons and polarity. |
By synthesizing and testing these rationally designed libraries, a comprehensive SAR profile for the this compound scaffold can be constructed. The data generated from these studies, including measurements like IC₅₀ or Kᵢ values from biological assays, would populate these tables, providing a clear roadmap for further optimization toward a potent and selective therapeutic agent. This systematic approach minimizes random screening and accelerates the discovery of lead candidates with improved pharmacological profiles.
Structure Activity Relationship Sar Investigations of N 4 Acetylphenyl Cyclopropanecarboxamide Derivatives
Influence of Substituent Variations on Pharmacological Efficacy
The pharmacological efficacy of N-(4-acetylphenyl)cyclopropanecarboxamide derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications can alter the compound's steric, electronic, and hydrophobic properties, thereby affecting its interaction with biological targets.
Modifications on the Phenyl Ring System (e.g., Halogenation, Methoxy (B1213986) Groups)
Systematic modifications of the phenyl ring of this compound analogs have been a key area of SAR studies. The introduction of halogens and methoxy groups can profoundly impact the compound's activity.
The position and nature of the substituent on the phenyl ring play a critical role in determining the biological activity. For instance, in a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position with chloro or methoxy groups resulted in submicromolar antagonists of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Specifically, the 2-chloro and 2-methoxy analogs showed IC50 values of 960 nM and 820 nM, respectively. nih.gov Furthermore, a pentafluorophenyl derivative demonstrated submicromolar antagonism for both M1 and M5 receptors. nih.gov In contrast, substitution at the 4-position with a methoxy group showed comparable activity to the unsubstituted parent compound. nih.gov
These findings highlight the sensitivity of the biological target to the electronic and steric properties of the substituents on the phenyl ring. The introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy at specific positions can either enhance or diminish the pharmacological efficacy, underscoring the importance of a detailed exploration of the substitution pattern.
| Compound |
Data derived from studies on analogous benzamide (B126) series. nih.gov
Derivatization of the Cyclopropane (B1198618) Carboxamide Moiety
The cyclopropane carboxamide moiety is a key structural feature of this compound and its derivatization offers another avenue for modulating biological activity. The rigid nature of the cyclopropane ring imparts a specific conformational constraint on the molecule, which can be crucial for its interaction with a biological target.
Studies on related cyclopropane derivatives have shown that modifications to this part of the molecule can have a significant impact. For example, the synthesis of 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide introduced a cyano group on the cyclopropane ring. asianpubs.org This modification, coupled with the bromo-substitution on the phenyl ring, was investigated for its biological activity, revealing weak inhibitory activity against Escherichia coli KARI. asianpubs.org This suggests that even small additions to the cyclopropane ring can influence the compound's biological profile.
Further research into opening the cyclopropane ring or introducing different substituents on the ring is necessary to fully understand the SAR of this moiety. The stereochemistry of the substituents on the cyclopropane ring is also expected to play a vital role in determining the pharmacological outcome.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, identifying these key pharmacophoric elements is essential for designing new compounds with improved activity.
Based on the general structure, the key pharmacophoric features can be hypothesized to include:
An aromatic ring system: Capable of engaging in π-π stacking or hydrophobic interactions.
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen and the acetyl carbonyl oxygen.
A hydrophobic region: The cyclopropane ring.
The spatial arrangement of these features is critical. The rigid cyclopropane ring helps to position the phenyl ring and the carboxamide group in a defined orientation, which is likely important for binding to the target protein. The acetyl group on the phenyl ring provides an additional hydrogen bond acceptor and a potential point for further interaction or modification.
Pharmacophore modeling studies on related compound series can provide insights. For instance, consensus-based pharmacophore mapping for a series of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides identified key features for their antimicrobial activity. nih.gov Similar computational approaches could be applied to a library of active this compound derivatives to build a predictive pharmacophore model.
Predictive Models for Biological Activity through SAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.
For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors with their measured biological activity. These descriptors can be categorized as:
Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies.
Steric descriptors: Including molecular volume, surface area, and shape indices.
Hydrophobic descriptors: Like the partition coefficient (logP).
Topological descriptors: Which describe the connectivity of the atoms in the molecule.
Evaluation of Biological Activities Exhibited by N 4 Acetylphenyl Cyclopropanecarboxamide Derivatives
Antimicrobial Activity Assessment
The antimicrobial potential of N-(4-acetylphenyl)cyclopropanecarboxamide derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.
In Vitro Antibacterial Efficacy Against Gram-Positive (e.g., B. subtilis, S. aureus) and Gram-Negative Strains (e.g., E. coli, P. aeruginosa)
Several studies have investigated the in vitro antibacterial activity of cyclopropane-containing amide derivatives. In one such study, a series of fifty-three amide derivatives containing cyclopropane (B1198618) were synthesized and evaluated for their antibacterial effects. mdpi.com The results indicated that some of these compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com
For instance, bioassay results revealed that four of the synthesized compounds showed moderate activity against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov Similarly, three compounds demonstrated moderate activity against Escherichia coli, a well-known Gram-negative bacterium. nih.gov The antibacterial activity of these derivatives was found to be influenced by the types and substitution sites of the benzene (B151609) ring and amide substituents. nih.gov Notably, aryl amides generally displayed higher activity than fatty amides against S. aureus and E. coli. nih.gov
Another study on N-benzamide derivatives also highlighted antibacterial potential, with some compounds showing excellent activity against Bacillus subtilis and E. coli. nanobioletters.com For example, one compound exhibited a zone of inhibition of 25 mm and a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis, and a 31 mm zone of inhibition with a MIC of 3.12 µg/mL against E. coli. nanobioletters.com While not all tested cyclopropanecarboxamide (B1202528) derivatives showed strong antibacterial effects, these findings suggest that the core structure is a viable scaffold for the development of new antibacterial agents.
Table 1: In Vitro Antibacterial Activity of Selected Amide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Level | Key Findings |
|---|---|---|---|
| Cyclopropane-containing amides | Staphylococcus aureus | Moderate | Four compounds showed notable activity. nih.gov |
| Cyclopropane-containing amides | Escherichia coli | Moderate | Three compounds demonstrated inhibitory effects. nih.gov |
| N-benzamide derivatives | Bacillus subtilis | Excellent | One compound had a MIC of 6.25 µg/mL. nanobioletters.com |
| N-benzamide derivatives | Escherichia coli | Excellent | A derivative showed a MIC of 3.12 µg/mL. nanobioletters.com |
| Aryl amides with cyclopropane | S. aureus, E. coli | Higher than fatty amides | Structural configuration impacts efficacy. nih.gov |
In Vitro Antifungal Efficacy (e.g., Against A. niger)
In addition to antibacterial properties, the antifungal activity of cyclopropanecarboxamide derivatives has been explored. A study assessing fifty-three amide derivatives containing cyclopropane also tested their efficacy against the fungal strain Candida albicans. mdpi.com The results were promising, with nine compounds showing moderate activity and three compounds demonstrating excellent antifungal activity, with a Minimum Inhibitory Concentration for 80% of organisms (MIC80) of 16 μg/mL. mdpi.comnih.gov Molecular docking studies further suggested that these active compounds have a good affinity with the potential antifungal drug target CYP51 protein. mdpi.com
While specific data on the activity of this compound derivatives against Aspergillus niger is not extensively detailed in the provided context, the broad-spectrum antifungal potential of related compounds suggests this as a plausible area for future investigation. Aspergillus niger is a common filamentous fungus that can cause infections in humans, particularly in immunocompromised individuals. nih.govsaudijournals.com
Methodological Approaches for Antimicrobial Screening (e.g., Cup-Plate Agar (B569324) Diffusion Assays)
The antimicrobial activity of this compound derivatives is typically evaluated using established in vitro screening methods. One of the most common techniques is the agar diffusion method, which includes the cup-plate or well diffusion assay and the disk diffusion assay. nih.gov
In the cup-plate agar diffusion method, wells are made in an agar medium that has been inoculated with a specific microorganism. The test compound is then placed in these wells. If the compound has antimicrobial properties, it will diffuse into the agar and create a zone of inhibition, which is a clear area where the microorganism cannot grow. The size of this zone is indicative of the compound's antimicrobial potency. This method is widely used for the preliminary screening of new antimicrobial agents. mdpi.com
Another frequently used method is the broth dilution technique, which can be performed in tubes (macrodilution) or microtiter plates (microdilution). This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The microdilution method is particularly favored for its efficiency, allowing for the testing of multiple compounds and concentrations simultaneously. mdpi.com These standardized methods, often following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), ensure the reliability and reproducibility of the results. nih.gov
Anticancer Activity Profiling (for related cyclopropanecarboxamide derivatives)
The anticancer potential of compounds related to this compound has been an area of active research. Carboxamide derivatives, in general, are recognized as a promising class of compounds in the discovery of new anticancer drugs due to their ability to interact with various oncogenic targets. nih.gov
Cytotoxicity Studies in Cellular Models
Cytotoxicity studies are a fundamental first step in assessing the anticancer activity of new compounds. These studies typically involve exposing various cancer cell lines to the test compounds and measuring their effect on cell viability and proliferation.
For instance, a study on a series of N-substituted 1H-indole-2-carboxamides evaluated their antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer). nih.gov Several of these compounds demonstrated significant cytotoxicity and selectivity towards cancer cells over normal cells. nih.gov For example, some derivatives showed potent activity against K-562 cells with IC50 values in the sub-micromolar range. nih.gov
Similarly, other research has highlighted the cytotoxicity of various synthetic derivatives against different breast cancer cell lines. nih.gov These studies often explore the mechanisms by which these compounds induce cell death, such as apoptosis. nih.govresearchgate.net While the direct cytotoxicity of this compound itself is not detailed, the promising results from related carboxamide and cyclopropane derivatives suggest that it could be a valuable scaffold for the development of novel anticancer agents. nih.govmdpi.com
Table 2: Cytotoxicity of Related Carboxamide Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity Metric | Result |
|---|---|---|---|
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | IC50 | 0.33 µM, 0.61 µM nih.gov |
| N-substituted 1H-indole-2-carboxamides | HCT-116 (Colon) | IC50 | 1.01 µM nih.gov |
| Indole-aryl amides | HT29 (Colon) | IC50 | 2.61 µM mdpi.com |
| Indole-aryl amides | PC3 (Prostate) | IC50 | 0.39 µM mdpi.com |
| Indole-aryl amides | J6 (Jurkat) | IC50 | 0.37 µM mdpi.com |
Metabolic Modulator and Enzyme Inhibition Potential (for related cyclopropanecarboxamide derivatives)
Cyclopropanecarbonyl derivatives have demonstrated significant potential as enzyme inhibitors. Research has shown that these derivatives can be substantially more potent than their corresponding isopropylcarbonyl analogues in inhibiting certain enzymes. nih.gov
For example, two cyclopropanecarbonyl derivatives were found to be 15 and 14 times more potent as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate (B8406146) dehydrogenase, respectively. nih.gov The enhanced inhibition potency is attributed to specific interactions at the ligand-receptor binding site, such as metal chelating and hydrogen bonding. These interactions cause the cyclopropyl (B3062369) group to adopt a fixed conformation that is not possible for the isopropylcarbonyl analogues, leading to a stronger inhibitory effect. nih.gov
Furthermore, other studies have explored the enzyme inhibition potential of various carboxamide derivatives against enzymes like cholinesterases and β-secretase, which are relevant to neurodegenerative diseases. mdpi.com While specific studies on this compound as a metabolic modulator are not extensively covered, the inherent properties of the cyclopropanecarbonyl group suggest a strong potential for this compound and its derivatives to act as effective enzyme inhibitors.
Cytochrome P450 Enzyme Interaction Studies (e.g., CYP1A2 Inhibition)
The cytochrome P450 (CYP) superfamily of enzymes is integral to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. scbt.com The CYP1A2 isozyme, in particular, is responsible for the metabolism of numerous clinically significant drugs, and its inhibition can lead to notable drug-drug interactions. scbt.comnih.gov While direct studies on this compound are limited, research on structurally related amide analogues provides insight into potential interactions.
For instance, studies on caffeic acid and its amide analogues have demonstrated potent, uncompetitive inhibition of the CYP1A2 enzyme. nih.gov Apparent inhibition constant (Ki) values for these compounds were found to be in the sub-micromolar range, indicating a strong inhibitory effect. nih.gov For example, phenethyl 1-(3',4'-dihydroxyphenyl) propen amide (PEDPA) and ethyl 1-(3',4'-dihydroxyphenyl) propen amide (EDPA) exhibited Ki values of 0.45 µM and 0.39 µM, respectively. nih.gov These findings suggest that the amide functional group, a core feature of this compound, can be a key pharmacophore in the inhibition of CYP1A2. nih.gov The mechanism often involves the inhibitor binding to the enzyme's active site, thereby altering its capacity to metabolize substrates. scbt.com Other compounds, such as the antidepressant fluvoxamine (B1237835) and the methylxanthine furafylline (B147604), are also known to be potent inhibitors of CYP1A2, with furafylline demonstrating an IC50 value as low as 0.07 µM in human liver microsomes. nih.govmdpi.com The potential for this compound derivatives to act as inhibitors of CYP1A2 warrants further investigation to characterize their drug interaction profile.
Cyclooxygenase (COX) and Dehydrogenase Inhibition Assays
Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.orgnih.gov COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and is a primary mediator of inflammation and pain. nih.govyoutube.com The inhibition of these enzymes is the principal mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Dehydrogenase Inhibition: Succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme in both the citric acid cycle and the electron transport chain. acs.orgresearchgate.net Inhibition of SDH disrupts cellular energy metabolism and can lead to cell death, a mechanism exploited in the development of fungicides. acs.orgresearchgate.net Carboxamide derivatives represent a major and extensively studied class of SDH inhibitors (SDHIs). acs.orgnih.govacs.org
Numerous commercial SDHIs are carboxamides, where an amide linkage connects a specific acid moiety (often containing a heterocyclic ring like pyrazole) to an amine fragment. acs.org Research has shown that these compounds bind to the ubiquinone binding site of the SDH complex, blocking the electron transfer from succinate to ubiquinone. researchgate.net For example, a pyrazole-aromatic carboxamide derivative showed significant inhibitory activity against the SDH enzyme with an IC50 value of 0.60 µg/mL, comparable to the commercial fungicide fluxapyroxad. acs.org Another series of pyrazole-4-carboxamides bearing an ether group also exhibited excellent in vitro antifungal activity by targeting SDH. researchgate.net The structural similarity of the core carboxamide group in this compound to this well-established class of enzyme inhibitors suggests that its derivatives could potentially be investigated for activity against dehydrogenase enzymes.
Antidiabetic Activity Investigation of N-(3-acetylphenyl)cyclopropanecarboxamide Analogues
Type 2 diabetes mellitus (T2DM) is a metabolic disorder characterized by insulin (B600854) resistance and pancreatic β-cell dysfunction. nih.gov A key therapeutic strategy involves enhancing insulin sensitivity and glucose uptake in peripheral tissues. nih.gov Natural polyphenols and their synthetic analogues have been investigated for their antidiabetic properties, which are often linked to their ability to modulate various signaling pathways involved in glucose homeostasis. nih.govmdpi.com While direct experimental data on N-(3-acetylphenyl)cyclopropanecarboxamide analogues is sparse, their potential can be inferred from the activities of other phenolic and amide-containing compounds and their interaction with key metabolic regulators like AMPK.
Adenosine Monophosphate Activated Protein Kinase (AMPK) Activation Mechanisms
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. nih.gov When activated by low cellular ATP levels (a high AMP:ATP ratio), AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways (like fatty acid oxidation) and inhibiting ATP-consuming anabolic pathways. nih.govnih.gov The activation of AMPK is a well-established therapeutic target for metabolic diseases, particularly T2DM. mdpi.com
There are two main mechanisms of AMPK activation:
Allosteric Activation: An increase in the cellular AMP/ADP to ATP ratio allows AMP or ADP to bind to the regulatory γ-subunit of the AMPK complex. This binding induces a conformational change that allosterically activates the kinase and, importantly, prevents the dephosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit, thus maintaining the enzyme in its active state. nih.govnih.gov
Upstream Kinase Phosphorylation: AMPK is activated via phosphorylation of Thr172 by upstream kinases, most notably liver kinase B1 (LKB1). nih.gov
Pharmacological agents can activate AMPK either directly or indirectly. Indirect activators, such as metformin, inhibit the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent rise in the AMP:ATP ratio. nih.gov Direct activators, like the thienopyridone (B2394442) A-769662, bind to the AMPK complex at a distinct allosteric site (the ADaM site), causing activation independent of cellular nucleotide levels. nih.gov Another class of activators includes pro-drugs like AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), which is converted intracellularly to ZMP, an AMP analogue that mimics the allosteric activation effects of AMP. nih.gov Given that many antidiabetic polyphenols exert their effects through the modulation of pathways like AMPK, it is plausible that N-(3-acetylphenyl)cyclopropanecarboxamide analogues, which contain a phenolic-like structure, could be investigated as potential AMPK activators for the management of T2DM. nih.govmdpi.com
Anticonvulsant Activity Screening (for related cyclopropanecarboxamide derivatives)
The search for novel antiseizure drugs (ASDs) with improved efficacy and better safety profiles is an ongoing effort in medicinal chemistry. Cyclopropanecarboxamide derivatives have emerged as a promising scaffold in this area. Various analogues have been synthesized and evaluated in preclinical animal models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. nih.govmdpi.com
In one study, a series of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives were synthesized and tested. nih.gov Several compounds showed significant anticonvulsant activity in both MES and scPTZ models. The most active compound in this series demonstrated protection against MES-induced seizures with a median effective dose (ED50) of 9.2 mg/kg and a median toxic dose (TD50) of 421.6 mg/kg, resulting in a protective index (PI = TD50/ED50) of 45.8, indicating a favorable therapeutic window. nih.gov
Another study focused on N-acylhydrazone derivatives of cyclopropanecarboxylic acid. These compounds were also evaluated for their anticonvulsant properties, with some showing potent activity, particularly in the MES test. nih.gov The data from these studies highlight the potential of the cyclopropanecarboxamide core in designing novel anticonvulsant agents.
Below is an interactive data table summarizing the anticonvulsant activity of selected cyclopropanecarboxamide derivatives from relevant studies.
Mechanistic Elucidation and Computational Studies of N 4 Acetylphenyl Cyclopropanecarboxamide and Its Derivatives
Molecular Target Engagement and Receptor Binding Analysis
Molecular target engagement is a foundational concept in drug discovery, quantifying the binding of a compound to its intended biological target within a cellular environment. biorxiv.orgwhiterose.ac.uknih.gov For the N-(4-acetylphenyl)cyclopropanecarboxamide scaffold, while data on the parent compound is limited, studies on its derivatives provide significant insight into potential molecular targets.
Research into structurally related compounds has demonstrated engagement with a variety of enzymatic targets. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, was investigated for its inhibitory potential against four distinct enzymes: α-amylase, urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This suggests that molecules within this class can act as multi-target-directed ligands.
Furthermore, other complex derivatives incorporating the cyclopropane (B1198618) motif have been evaluated against different targets, such as the main protease (Mpro) of the SARS-CoV-2 virus, which is essential for viral replication. samipubco.com The ability of these derivatives to bind to such diverse proteins underscores the versatility of the cyclopropanecarboxamide (B1202528) scaffold in engaging with various active sites. The assessment of receptor occupancy (RO) is crucial for establishing a pharmacodynamic response, and techniques like flow cytometry are often employed to measure the engagement of drugs with cell surface receptors. nih.gov These approaches could be applied to future studies of this compound to confirm target binding in a physiological context.
**6.2. In Silico Modeling for Structure-Function Prediction
In silico modeling provides a powerful, predictive lens through which the relationship between a molecule's structure and its biological function can be understood. nih.gov Computational techniques are essential for predicting how ligands like this compound and its derivatives will interact with biological macromolecules, for rationalizing their electronic properties, and for understanding their preferred three-dimensional shapes.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function, often represented as binding energy in kcal/mol. laurinpublishers.com Studies on derivatives of this compound have utilized this technique to identify likely binding modes and key intermolecular interactions.
For example, the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide was docked against several enzymes, revealing strong interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). samipubco.com Similarly, another complex cyclopropane-containing derivative was evaluated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), showing a high negative binding affinity. samipubco.com These simulations are critical for understanding how these ligands fit into the active sites of their target proteins and for guiding the design of more potent and selective analogs. nih.govjppres.com
The following table summarizes the binding energies obtained from molecular docking studies of a key derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, with various enzymatic targets.
| Enzyme Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Butyrylcholinesterase (BChE) | -7.6 | samipubco.com |
| Acetylcholinesterase (AChE) | -7.5 | samipubco.com |
| Urease | -6.3 | samipubco.com |
| α-amylase | -6.1 | samipubco.com |
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine a range of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. researchgate.net These descriptors are vital for understanding a molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to receptor binding.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. chemistrysteps.com For this compound, the key flexible bond is the amide linkage, which allows for different orientations of the cyclopropane and phenyl rings relative to each other.
Mechanistic Pathways of Biological Action
The mechanistic pathway of a compound describes the sequence of molecular events through which it produces a biological effect. This begins with target engagement and culminates in a cellular or physiological response. Based on the computational and target engagement studies of its derivatives, the biological action of this compound can be hypothesized to proceed through specific enzyme inhibition pathways.
The strong binding affinities of a derivative for acetylcholinesterase and butyrylcholinesterase, as predicted by molecular docking, suggest a potential mechanism involving the modulation of cholinergic signaling. samipubco.com Inhibition of these enzymes would lead to an increase in the neurotransmitter acetylcholine (B1216132), a pathway relevant to conditions such as Alzheimer's disease.
Furthermore, the demonstrated activity of related compounds against viral proteases points to an entirely different mechanistic route: the disruption of viral replication. samipubco.com By binding to the active site of an essential viral enzyme, the compound could act as an antiviral agent. The antiproliferative effects observed for the broader class of 1-phenylcyclopropane carboxamides suggest that these compounds might also interfere with cellular processes critical for cancer cell growth, potentially by inhibiting kinases or other proteins involved in cell cycle regulation. nih.gov A comprehensive understanding of the mechanism requires integrating data from target identification, binding kinetics, and cellular assays to build a complete picture of the compound's pharmacological action. biorxiv.org
Analytical and Spectroscopic Characterization Methods in Research of N 4 Acetylphenyl Cyclopropanecarboxamide and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the elucidation of the molecular structure of newly synthesized compounds. These techniques provide detailed information about the functional groups present and the connectivity of atoms within the molecule.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of N-(4-acetylphenyl)cyclopropanecarboxamide is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
Key expected IR absorption bands for this compound include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.
C=O Stretching (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl stretch of the amide.
C=O Stretching (Ketone): Another strong band for the carbonyl group of the acetyl moiety, expected around 1680-1700 cm⁻¹.
N-H Bending (Amide II): A band in the range of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond coupled with C-N stretching.
C-H Stretching (Aromatic): Peaks appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene (B151609) ring.
C-H Stretching (Cyclopropane): The C-H bonds in the cyclopropane (B1198618) ring also show stretching vibrations typically around 3000-3100 cm⁻¹.
C=C Stretching (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
Interactive Data Table: Expected IR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | 3300-3500 | Medium |
| C=O (Amide I) | 1630-1680 | Strong |
| C=O (Ketone) | 1680-1700 | Strong |
| N-H (Amide II) | 1510-1570 | Medium-Strong |
| C-H (Aromatic) | >3000 | Medium-Weak |
| C-H (Cyclopropane) | 3000-3100 | Medium-Weak |
| C=C (Aromatic) | 1450-1600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. Based on the structure, the following proton signals are anticipated:
Amide Proton (N-H): A singlet, typically in the downfield region (δ 8.0-10.0 ppm), which may be broad.
Aromatic Protons: The para-substituted benzene ring will show two sets of doublets, characteristic of an AA'BB' system, in the aromatic region (δ 7.0-8.0 ppm).
Acetyl Protons (CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group, expected around δ 2.5 ppm.
Cyclopropane Protons: The protons on the cyclopropane ring will exhibit complex multiplet patterns in the upfield region (δ 0.7-1.8 ppm) due to their diastereotopic nature and complex spin-spin coupling. The methine proton (CH) will be a multiplet, and the methylene (B1212753) protons (CH₂) will also appear as multiplets. For a related compound, N-(4-hydroxyphenyl)cyclopropanecarboxamide, the cyclopropane protons were observed as multiplets in the range of δ 0.71-1.70 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, the expected signals are:
Carbonyl Carbons (C=O): Two signals in the downfield region, one for the amide carbonyl (around δ 170-175 ppm) and one for the ketone carbonyl (around δ 195-200 ppm).
Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the range of δ 115-145 ppm. The carbon atoms attached to the acetyl and amide groups will be more deshielded.
Acetyl Carbon (CH₃): A signal for the methyl carbon of the acetyl group, typically in the upfield region (δ 25-30 ppm).
Cyclopropane Carbons: The carbons of the cyclopropane ring will resonate at high field, with the methine carbon (CH) appearing around δ 13-18 ppm and the methylene carbons (CH₂) around δ 5-10 ppm. In N-(4-hydroxyphenyl)cyclopropanecarboxamide, the cyclopropane carbons were found at δ 14.34 and 6.77 ppm. rsc.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |
| N-H (Amide) | 8.0-10.0 (s) | C=O (Amide) | 170-175 |
| Aromatic-H | 7.0-8.0 (d, d) | C=O (Ketone) | 195-200 |
| Acetyl-H (CH₃) | ~2.5 (s) | Aromatic-C | 115-145 |
| Cyclopropane-H (CH) | 1.5-1.8 (m) | Acetyl-C (CH₃) | 25-30 |
| Cyclopropane-H (CH₂) | 0.7-1.2 (m) | Cyclopropane-C (CH) | 13-18 |
| Cyclopropane-C (CH₂) | 5-10 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (C₁₂H₁₃NO₂), the molecular weight is 203.24 g/mol . chemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 203. Subsequent fragmentation would likely involve cleavage of the amide bond and the bonds adjacent to the carbonyl groups. Common fragmentation pathways for amides can lead to the formation of characteristic ions. nih.gov Expected fragments for this compound could include:
An ion corresponding to the loss of the cyclopropyl (B3062369) group.
An ion corresponding to the 4-acetylphenyl moiety.
An ion from the cleavage of the amide bond, resulting in the cyclopropanecarbonyl cation or the 4-acetylanilinium ion.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule. rsc.org
Purity Assessment and Reaction Monitoring
Ensuring the purity of a synthesized compound is as important as confirming its structure. Chromatographic and elemental analysis methods are routinely used for this purpose.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of a chemical reaction, identify compounds in a mixture, and assess the purity of a substance. sci-hub.stresearchgate.net In the synthesis of this compound, TLC can be used to follow the consumption of the starting materials (e.g., 4-aminoacetophenone and cyclopropanecarbonyl chloride) and the formation of the product. nih.gov
The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. aga-analytical.com.pl The components are visualized as spots on the TLC plate, often under UV light or by using a staining agent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. A pure compound should ideally show a single spot on the TLC plate.
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound (C₁₂H₁₃NO₂), the theoretical elemental composition is:
Carbon (C): 70.92%
Hydrogen (H): 6.45%
Nitrogen (N): 6.89%
Oxygen (O): 15.74%
A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound. researchgate.net
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 70.92 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.74 |
| Total | 203.241 | 100.00 |
Concluding Remarks and Future Research Perspectives
Advancements in Synthetic Accessibility and Diversity
The future exploration of N-(4-acetylphenyl)cyclopropanecarboxamide and its analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. While the synthesis of N-aryl cyclopropanecarboxamides is an established area of organic chemistry, future research will likely focus on refining these processes to be more sustainable, cost-effective, and amenable to the creation of diverse chemical libraries.
Key areas for advancement include:
Novel Catalytic Systems: The development of novel catalysts, potentially based on earth-abundant metals, could offer more environmentally friendly and economical routes to N-aryl cyclopropanecarboxamides. nih.gov Research into stereoselective synthesis will be crucial for producing enantiomerically pure compounds, which is often a prerequisite for clinical development. acs.org
Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the production of a wide range of analogs. This high-throughput approach would enable the rapid exploration of the structure-activity relationships (SAR) of this class of compounds.
Diversity-Oriented Synthesis: Future synthetic strategies are expected to focus on diversity-oriented synthesis, allowing for the facile modification of both the aromatic ring and the cyclopropane (B1198618) moiety. This will be instrumental in fine-tuning the pharmacological properties of the lead compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Greener chemistry, lower cost, stereoselectivity | Earth-abundant metal catalysts, chiral ligands |
| Flow Chemistry | Increased efficiency, scalability, safety | Reactor design, process optimization |
| Diversity-Oriented Synthesis | Rapid generation of analogs, broad SAR exploration | Development of versatile building blocks and reaction pathways |
Unveiling New Therapeutic Applications and Biological Pathways
The structural components of this compound suggest a range of potential therapeutic applications that warrant further investigation. The acetylphenyl group is a common feature in a number of biologically active molecules, and the cyclopropane ring is a well-recognized bioisostere used to enhance metabolic stability and potency in drug candidates. bohrium.compsu.edu
Future research should be directed towards:
Anticancer Potential: The acetylphenyl moiety has been incorporated into compounds designed as anticancer agents. nih.govnih.gov Therefore, a primary focus of future research should be the evaluation of this compound and its derivatives for their cytotoxic activity against various cancer cell lines. Mechanistic studies to identify the specific cellular targets and signaling pathways involved will be a critical next step.
Neurological Disorders: The cyclopropyl (B3062369) group is present in drugs that target the central nervous system. unl.pt Investigating the potential of this compound to modulate neurological pathways could uncover new treatments for a range of disorders.
Inflammatory and Infectious Diseases: The amide linkage and the aromatic system are functionalities that can interact with a variety of biological targets. Screening for anti-inflammatory and antimicrobial activities could reveal previously unexplored therapeutic avenues for this chemical scaffold. nih.govnih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. The future investigation of this compound will undoubtedly benefit from this integrated strategy.
In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound and its analogs to various protein targets. nih.govuokerbala.edu.iq These in silico studies can help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Studies: As a library of analogs is synthesized and tested, QSAR studies can be conducted to build predictive models that correlate chemical structure with biological activity. researchgate.net These models will be invaluable for the rational design of more potent and selective compounds.
Advanced Spectroscopic and Crystallographic Analysis: The detailed characterization of the synthesized compounds using advanced spectroscopic techniques and X-ray crystallography will provide crucial insights into their three-dimensional structure and intermolecular interactions. researchgate.netnih.gov This information is essential for understanding their mechanism of action at the molecular level.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-acetylphenyl)cyclopropanecarboxamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and substituted anilines. For example, a reductive transamidation protocol using manganese catalysts has been reported for analogous cyclopropanecarboxamides, enabling efficient bond formation under mild conditions . Purification often employs mass-directed preparative liquid chromatography (LC) to isolate high-purity fractions, as demonstrated in the synthesis of structurally related N-(4-acetamido)phenylcarboxamides . Optimization of reaction stoichiometry, temperature (e.g., 18-hour reactions at room temperature for morpholine-containing analogs ), and use of anhydrous solvents can improve yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight confirmation and fragmentation patterns. For example, cyclopropane-containing analogs like N-(4-fluorophenyl)cyclopentanecarboxamide (C₁₂H₁₄FNO; MW 207.24) show diagnostic peaks at m/z 207 [M⁺] and 148 [M⁺–CO–NH] .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclopropane ring protons (δ ~1.0–2.5 ppm) and acetyl group signals (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl in ¹³C). Supporting NMR data for related compounds, such as N-(4-(phenylthio)phenyl)cyclopropanecarboxamide, confirm structural assignments .
- X-ray Crystallography : Crystallographic data for analogs (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, COD entry 2230670) validate bond angles and spatial arrangements of substituents .
Advanced Research Questions
Q. How can computational modeling guide the design of N-(4-acetylphenyl)cyclopropanecoxamide derivatives with enhanced bioactivity?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) predict conformational stability and electronic properties. For instance, 3D modeling of cyclopropane-containing analogs (e.g., CAS 75151-82-5) reveals strain energy (~27 kcal/mol) and bond angles (~60°), which influence receptor binding . Docking studies with target proteins (e.g., CHK1 kinase for anticancer analogs like GDC-0575 ) can identify optimal substituents (e.g., bromopyrrolopyridine groups) to enhance affinity.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for cyclopropanecarboxamide derivatives?
- Methodological Answer : Discrepancies in SAR often arise from variations in assay conditions or substituent electronic effects. Systematic studies comparing substituent electronegativity (e.g., 4-acetyl vs. 4-fluoro groups ) and steric bulk (e.g., piperazine vs. morpholine ) are critical. For example, replacing the acetyl group with a sulfonamide moiety in N-(4-sulfamoylphenyl)acrylamide derivatives alters solubility and target engagement . Parallel synthesis of analogs (e.g., 9, 10, and 12 in Scheme 1 ) followed by in vitro potency screening (e.g., IC₅₀ assays ) can clarify SAR trends.
Q. How are in vitro and in vivo metabolic stability assays designed for cyclopropanecarboxamide-based drug candidates?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human/rat) assess cytochrome P450-mediated degradation. For analogs like tozasertib (MK-0457), metabolic stability is monitored via LC-MS/MS to quantify parent compound depletion over time .
- In Vivo : Radiolabeled studies (e.g., ¹⁴C-tracing) track metabolite formation in plasma and excretory pathways. Preclinical models (e.g., xenografts for CHK1 inhibitors ) evaluate pharmacokinetic parameters (t₁/₂, Cₘₐₓ) and tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
